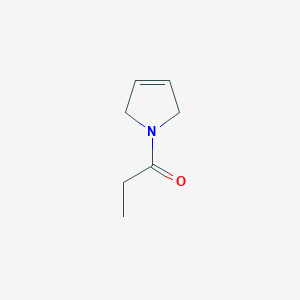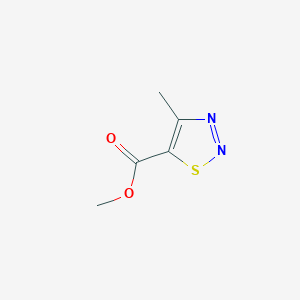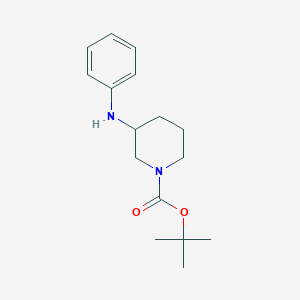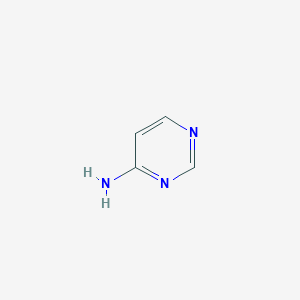
3-Isobutyl-5-aminobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyl-5-aminobenzimidazole, also known as IBAB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities. IBAB has been found to possess unique properties that make it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
3-Isobutyl-5-aminobenzimidazole has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 3-Isobutyl-5-aminobenzimidazole has also been found to inhibit the replication of HIV-1 and other viruses. These properties make 3-Isobutyl-5-aminobenzimidazole a potential candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 3-Isobutyl-5-aminobenzimidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-Isobutyl-5-aminobenzimidazole has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
3-Isobutyl-5-aminobenzimidazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 3-Isobutyl-5-aminobenzimidazole has also been found to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Isobutyl-5-aminobenzimidazole has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been found to be stable under a wide range of conditions, making it suitable for various experimental setups. However, 3-Isobutyl-5-aminobenzimidazole has some limitations as well. It has low solubility in water, which can make it difficult to use in some assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-Isobutyl-5-aminobenzimidazole. One area of interest is the development of new drugs and therapies based on 3-Isobutyl-5-aminobenzimidazole. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 3-Isobutyl-5-aminobenzimidazole. This could involve the identification of specific targets and pathways that are affected by 3-Isobutyl-5-aminobenzimidazole. Additionally, the potential applications of 3-Isobutyl-5-aminobenzimidazole in other areas, such as agriculture and environmental science, could be explored. Overall, 3-Isobutyl-5-aminobenzimidazole has the potential to be a valuable tool for scientific research and could have significant implications for various fields.
Métodos De Síntesis
The synthesis of 3-Isobutyl-5-aminobenzimidazole involves the reaction between 5-nitroisophthalic acid and isobutylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 3-Isobutyl-5-aminobenzimidazole can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
Propiedades
Número CAS |
177843-43-5 |
|---|---|
Nombre del producto |
3-Isobutyl-5-aminobenzimidazole |
Fórmula molecular |
C11H15N3 |
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-8(2)6-14-7-13-10-4-3-9(12)5-11(10)14/h3-5,7-8H,6,12H2,1-2H3 |
Clave InChI |
SRHMJBFSZVNDEY-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C=C(C=C2)N |
SMILES canónico |
CC(C)CN1C=NC2=C1C=C(C=C2)N |
Sinónimos |
1H-Benzimidazol-6-amine,1-(2-methylpropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



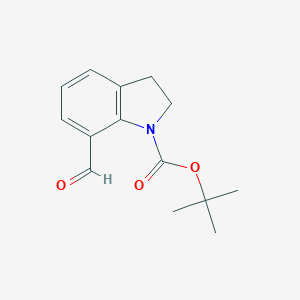
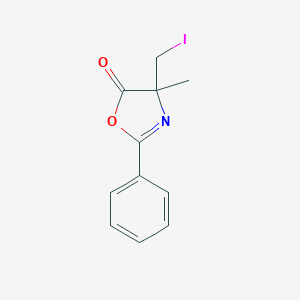
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
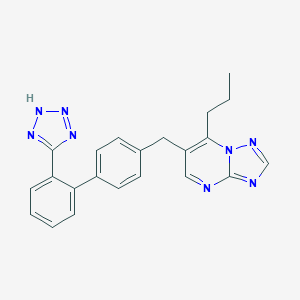
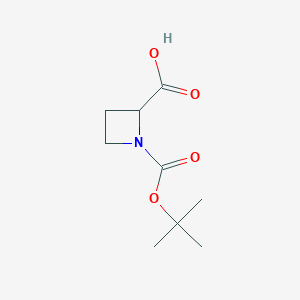

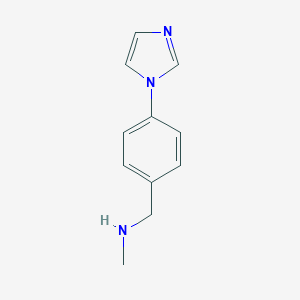
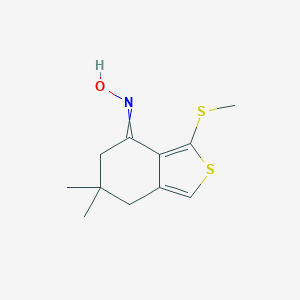
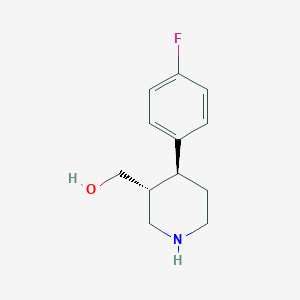
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
